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Cat. No.: S13197273

For researchers, the following assays are standard for characterizing compounds at the 5-HT2A receptor. The

table below summarizes the core methodologies.

Assay Measured General Protocol Commonly Used
Type Parameter Overview Ligands/Tools

| Radioligand Binding [1] [2] | Binding Affinity (Ki) | « Membranes from cells expressing the receptor (e.g.,
HEK-293) are incubated with a radioactive ligand and various concentrations of the test compound. ¢ The
reaction is filtered to separate bound from free radioligand. ¢ Ki values are calculated from IC50 values using

the Cheng-Prusoff equation. | Radioligands: * [*H]Ketanserin ¢ [12°T]DOI

Reference Compounds: * 5-HT (Serotonin) | | Functional Assay (IP-One) [1] | Potency (EC50) & Efficacy
(Emax) | * Cells expressing 5-HT2A receptors are stimulated with the test compound. * Accumulation of IP1
(a downstream metabolite of the PLC pathway) is measured using a homogenous time-resolved fluorescence
(HTRF) assay. * Data is normalized to the maximum response of a full agonist (e.g., 5-HT). | Assay Kit: IP-
One Tb HTRF kit by Cisbio. Reference Agonist: 5-HT | | Bioluminescence Resonance Energy Transfer
(BRET) [3] [4] [5] | Gq Protein Activation & [-arrestin2 Recruitment | * Cells co-express the 5-HT2A
receptor tagged with a luciferase (donor) and a G protein or [-arrestin subunit tagged with a fluorescent

protein (acceptor). * Upon ligand binding and activation, the proximity between donor and acceptor
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increases, producing a BRET signal. | Used to profile classical psychedelics (LSD, psilocin) and novel

biased agonists. |

Available Comparative Data

The following table summarizes the binding affinity (Ki) and functional activity data found in the search

results for a selection of compounds. Please note this is not an exhaustive list.

Compound Binding Affinity (Ki) at Functional Activity

Source/Context

Name 5-HT2A (EC50) at 5-HT2A

251-NBOH 0.13 nM (Competition 0.28 nM (IP1 High-potency, psychedelic
against [125[]DOI) [1] accumulation) [1] phenethylamine derivative.

25N-NBOMe 0.21 nM (Competition 0.66 nM (IP1 High-potency, psychedelic
against [125]DOI) [1] accumulation) [1] phenethylamine derivative.

25D-NBOMe 0.29 nM (Competition 0.41 nM (IP1 High-potency, psychedelic
against [*2°]DOI) [1] accumulation) [1] phenethylamine derivative.

25E-NBOMe 0.66 nM (Competition 0.71 nM (IP1 High-potency, psychedelic
against [125]DOI) [1] accumulation) [1] phenethylamine derivative.

25H-NBOMe 4.60 nM (Competition 9.40 nM (IP1 High-potency, psychedelic
against [125[]DOI) [1] accumulation) [1] phenethylamine derivative.

LSD 2.1 nM (Competition 3.4nM (IP1 Classic psychedelic; reference
against [125]DOI) [1] accumulation) [1] compound.

Serotonin (5- 3.3 nM (Competition 5.0 nM (IP1 Endogenous ligand; reference

HT) against [*2°1]DOI) [1] accumulation) [1] compound.

Signaling Pathways & Experimental Workflow

A pivotal 2023 study used a series of novel, selective ligands to dissect which signaling pathways

downstream of the 5-HT2A receptor are linked to psychedelic effects [3] [4]. The key finding was that
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activation of the Gq pathway is the primary driver of psychedelic potential, while [-arrestin2 recruitment
was not predictive [3] [4]. The following diagram illustrates this central signaling relationship and the

experimental logic used to establish it.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s13197273?utm_src=pdf-body-img
https://www.smolecule.com/products/s13197273?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6298744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5756147/
https://pubmed.ncbi.nlm.nih.gov/38102107/
https://www.nature.com/articles/s41467-023-44016-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10418054/
https://www.smolecule.com/products/b13197273#receptor-binding-affinity-ki-values-5-ht2a-validation
https://www.smolecule.com/products/b13197273#receptor-binding-affinity-ki-values-5-ht2a-validation
https://www.smolecule.com/products/b13197273#receptor-binding-affinity-ki-values-5-ht2a-validation
https://www.smolecule.com/products/b13197273#receptor-binding-affinity-ki-values-5-ht2a-validation
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s13197273?utm_src=pdf-bulk
https://www.smolecule.com/products/s13197273?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s13197273?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

